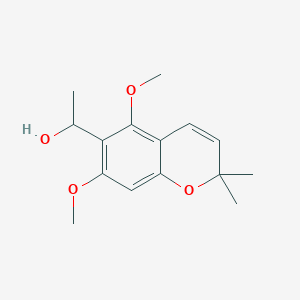
Protium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protium is a term used to refer to the non-deuterated form of a compound, where hydrogen atoms are in their most common isotope form, this compound (¹H). This term is often used in contrast to deuterio, which refers to the deuterated form of a compound, where hydrogen atoms are replaced with deuterium (²H). This compound compounds are widely used in various fields of chemistry and biology due to their natural abundance and typical chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of protio compounds often involves standard organic synthesis techniques. For example, the preparation of protio derivatives of tetracyanoquinodimethane and tetrathiofulvalene involves a series of reactions starting from 1,3-dithiolium hydrogen sulfate. The reaction sequence includes deprotonation, hydrolysis, and purification steps to yield the final protio compound .
Industrial Production Methods: In industrial settings, protio compounds are typically produced using large-scale organic synthesis methods. These methods often involve the use of high-purity starting materials and controlled reaction conditions to ensure the production of high-quality protio compounds. The purification processes may include recrystallization, distillation, and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Protium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the chemical structure of the protio compound or to synthesize new compounds.
Common Reagents and Conditions: Common reagents used in the reactions of protio compounds include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of protio compounds depend on the specific reaction and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Protium compounds have a wide range of applications in scientific research. In chemistry, they are used as starting materials for the synthesis of more complex molecules. In biology, protio compounds are used in studies of metabolic pathways and enzyme mechanisms. In medicine, they are used in the development of pharmaceuticals and diagnostic agents. In industry, protio compounds are used in the production of polymers, coatings, and other materials .
Wirkmechanismus
The mechanism of action of protio compounds depends on their specific chemical structure and the context in which they are usedThese interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Protium compounds can be compared with their deuterated counterparts, deuterio compounds. Deuterio compounds contain deuterium atoms instead of this compound atoms, which can lead to differences in their chemical and physical properties. For example, deuterio compounds often have higher stability and different reaction kinetics compared to protio compounds. This makes deuterio compounds useful in studies of reaction mechanisms and metabolic pathways .
List of Similar Compounds:- Deuterio compounds
- Tritio compounds (containing tritium, ³H)
- Isotopically labeled compounds (containing other isotopes of elements)
This compound compounds are unique in their natural abundance and typical chemical behavior, making them essential tools in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
H2 |
|---|---|
Molekulargewicht |
2.0158 g/mol |
IUPAC-Name |
protium monohydride |
InChI |
InChI=1S/H2/h1H/i1+0 |
InChI-Schlüssel |
UFHFLCQGNIYNRP-IGMARMGPSA-N |
SMILES |
[HH] |
Isomerische SMILES |
[1HH] |
Kanonische SMILES |
[HH] |
Synonyme |
Hydrogen Hydrogen-1 Protium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


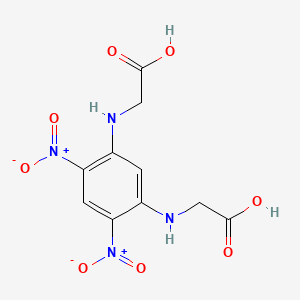
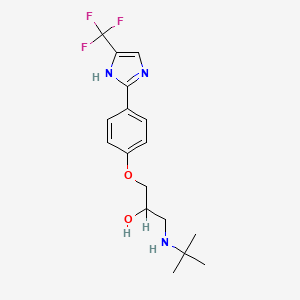
![10-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1232420.png)
![8-bromo-6-ethyl-N-(2-oxolanylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1232422.png)
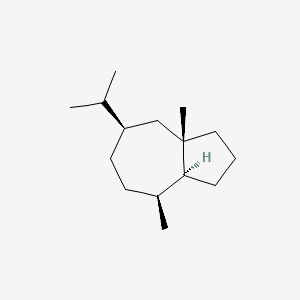
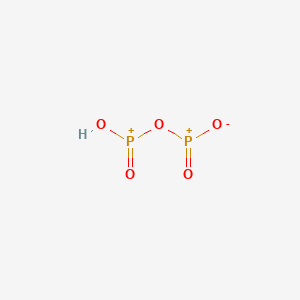
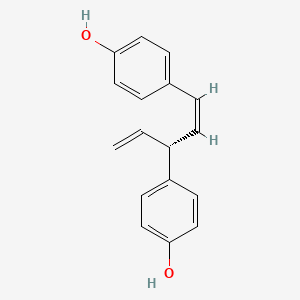
![2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1232431.png)




